molecular formula C14H15N3O2 B2761320 N-(Cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 895864-16-1

N-(Cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2761320
CAS No.: 895864-16-1
M. Wt: 257.293
InChI Key: DARCOHGNWNKNBB-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a 4-methylphenyl group, and a 5-oxopyrrolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 5-oxopyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-keto acid or an α,β-unsaturated carbonyl compound.

    Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the 4-methylphenyl group is introduced onto the pyrrolidine ring.

    Addition of the cyanomethyl group: This can be accomplished through a nucleophilic substitution reaction, where a cyanomethylating agent, such as cyanomethyl chloride, reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(Cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide: Lacks the cyanomethyl group, which may affect its reactivity and biological activity.

    N-(Cyanomethyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but without the 4-methyl group, which may influence its properties.

Uniqueness

N-(Cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the cyanomethyl and 4-methylphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity in certain chemical reactions and its potential as a therapeutic agent.

Properties

IUPAC Name

N-(cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-2-4-12(5-3-10)17-9-11(8-13(17)18)14(19)16-7-6-15/h2-5,11H,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARCOHGNWNKNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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